Methyl 2-amino-4-phenylthiophene-3-carboxylate

Catalog No.
S776768
CAS No.
67171-55-5
M.F
C12H11NO2S
M. Wt
233.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-phenylthiophene-3-carboxylate

CAS Number

67171-55-5

Product Name

Methyl 2-amino-4-phenylthiophene-3-carboxylate

IUPAC Name

methyl 2-amino-4-phenylthiophene-3-carboxylate

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

KHNSKPUYBBZGLW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . It has been proven to be effectual drugs in present respective disease scenario .

Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound characterized by its thiophene ring structure, which is a five-membered aromatic ring containing sulfur. The compound has the molecular formula C₁₂H₁₁N₁O₂S and a molecular weight of approximately 233.29 g/mol. Its structure includes an amino group and a carboxylate ester, making it a versatile building block in organic synthesis and medicinal chemistry.

, including:

  • Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The amino group can undergo reactions with electrophiles, leading to the formation of substituted derivatives.
  • Oxidation Reactions: The compound may be oxidized to form various products, depending on the reaction conditions and reagents used .

Research indicates that compounds related to methyl 2-amino-4-phenylthiophene-3-carboxylate exhibit biological activity, particularly as adenosine A1 receptor allosteric enhancers. Substitutions at the 4-position have been shown to significantly increase biological activity, suggesting potential therapeutic applications in pharmacology . The compound's derivatives have also been studied for their antimicrobial and anticancer properties.

Methyl 2-amino-4-phenylthiophene-3-carboxylate can be synthesized through various methods:

  • Condensation Reactions: Combining thiophene derivatives with appropriate amines and carboxylic acids under acidic or basic conditions.
  • Substitution Reactions: Employing nucleophilic substitutions on halogenated thiophenes followed by esterification.
  • Cyclization Techniques: Utilizing cyclization methods that involve thioketones or thioesters to form the thiophene ring system .

This compound has several applications in fields such as:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activity.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Exploring its properties for use in electronic materials or sensors.

Interaction studies have highlighted the potential of methyl 2-amino-4-phenylthiophene-3-carboxylate as a modulator of receptor activity. These studies often focus on its binding affinity and efficacy at various biological targets, particularly within the central nervous system, where it may influence neurotransmission through adenosine receptors .

Several compounds share structural similarities with methyl 2-amino-4-phenylthiophene-3-carboxylate, including:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-methylthiophene-3-carboxylateMethyl group at the 4-positionVariation in substituent affects biological activity
Methyl 2-amino-4-(p-tolyl)thiophene-3-carboxylatep-Tolyl substituentEnhanced lipophilicity may influence pharmacokinetics
Methyl 2-amino-5-phenyldihydrothiophene-3-carboxylateDihydrothiophene structurePotentially different reactivity due to saturation

These compounds illustrate how variations in substituents can lead to significant differences in chemical reactivity and biological activity, highlighting the uniqueness of methyl 2-amino-4-phenylthiophene-3-carboxylate within this class of compounds.

Nuclear Magnetic Resonance Spectral Analysis Patterns

Nuclear magnetic resonance spectroscopy represents the most definitive method for structural characterization of methyl 2-amino-4-phenylthiophene-3-carboxylate. The compound exhibits characteristic spectral patterns that provide comprehensive information about its molecular framework and substituent arrangement [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of methyl 2-amino-4-phenylthiophene-3-carboxylate displays distinct resonance patterns that enable unambiguous structural assignment. The thiophene ring protons appear as two distinct signals reflecting the asymmetric substitution pattern. The hydrogen at the 5-position of the thiophene ring resonates as a singlet at approximately 6.5 parts per million, while the hydrogen at the 3-position appears as a doublet at approximately 7.5 parts per million due to coupling with the adjacent thiophene carbon [1] [2].

The phenyl substituent contributes a complex multiplet pattern in the aromatic region between 7.2 and 7.6 parts per million, representing the five phenyl protons. These signals typically appear as overlapping doublets and triplets due to ortho and meta coupling interactions within the benzene ring [3]. The methyl ester group provides a characteristic singlet at 3.8 parts per million, consistent with the electron-withdrawing effect of the adjacent carbonyl group [2].

The amino group protons exhibit a characteristic broad singlet at approximately 5.4 parts per million, with the broadening attributed to rapid exchange with trace moisture and the quadrupolar nature of the nitrogen nucleus [1] [2]. The integration ratios confirm the molecular formula, with the phenyl protons integrating for five hydrogens, the thiophene protons for two hydrogens, the methyl ester for three hydrogens, and the amino group for two hydrogens.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework and electronic environment of methyl 2-amino-4-phenylthiophene-3-carboxylate. The carbonyl carbon of the ester group appears as a characteristic resonance at approximately 165 parts per million, consistent with the chemical shift range expected for aromatic carboxylate esters [4] [5].

The aromatic carbons exhibit signals distributed throughout the 125-150 parts per million region, with the electron-rich thiophene carbons appearing slightly upfield relative to the phenyl carbons due to the heteroatom effect [3]. The methyl ester carbon resonates at approximately 52 parts per million, reflecting the deshielding effect of the adjacent oxygen atom [4].

The quaternary carbons of the thiophene ring, particularly those bearing the amino and phenyl substituents, appear as distinct signals that confirm the substitution pattern. The carbon bearing the amino group typically resonates at approximately 100 parts per million, while the carbon bearing the phenyl group appears at approximately 140 parts per million, consistent with the electron-donating and electron-withdrawing effects of these substituents respectively [3].

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational signatures that confirm the presence and nature of functional groups in methyl 2-amino-4-phenylthiophene-3-carboxylate. The spectral analysis reveals distinct absorption patterns that enable structural confirmation and functional group identification [1] [2] [6].

Carbonyl and Ester Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the ester group, which appears as a strong absorption band at 1666 wavenumbers. This frequency is characteristic of aromatic ester carbonyls and reflects the conjugation between the carbonyl group and the thiophene ring system [6] [7]. The position of this band is consistent with the electron-withdrawing nature of the thiophene heterocycle, which reduces the electron density at the carbonyl carbon and increases the stretching frequency relative to aliphatic esters [8].

The carbon-oxygen stretching vibrations of the ester group appear as strong absorptions in the 1300-1000 wavenumber region, with the asymmetric carbon-oxygen-carbon stretch typically observed around 1200 wavenumbers. These vibrations confirm the presence of the methyl ester functionality and distinguish it from other carbonyl-containing groups [6].

Amino Group Vibrational Modes

The primary amino group exhibits characteristic vibrational signatures in multiple spectral regions. The nitrogen-hydrogen stretching vibrations appear as two distinct bands at 3443 and 3323 wavenumbers, corresponding to the asymmetric and symmetric stretching modes of the amino group respectively [6] [9]. The separation between these bands is consistent with primary amine functionality and distinguishes it from secondary or tertiary amines.

The amino group also contributes to the spectrum through deformation vibrations. The nitrogen-hydrogen scissoring vibration appears as a medium-intensity absorption around 1593 wavenumbers, while the nitrogen-hydrogen rocking and wagging vibrations contribute to complex absorption patterns in the 1400-1200 wavenumber region [6] [9].

Aromatic and Heterocyclic Vibrations

The aromatic character of both the thiophene and phenyl rings is confirmed by characteristic carbon-hydrogen stretching vibrations in the 3100-3050 wavenumber region. These absorptions are typically sharp and of strong intensity, distinguishing them from aliphatic carbon-hydrogen stretches [6] [10].

The aromatic carbon-carbon stretching vibrations appear as weak to medium intensity absorptions in the 1600-1475 wavenumber region, with the thiophene ring contributing additional characteristic vibrations around 1400-1200 wavenumbers due to the presence of the sulfur heteroatom [10]. The out-of-plane bending vibrations of the aromatic hydrogens appear as strong absorptions in the 900-690 wavenumber region, providing fingerprint information for the aromatic substitution pattern [6].

X-ray Crystallographic Studies

X-ray crystallography provides the most direct method for determining the three-dimensional molecular structure of methyl 2-amino-4-phenylthiophene-3-carboxylate. While specific crystallographic data for this exact compound is limited in the literature, extensive studies on related 2-aminothiophene-3-carboxylate derivatives provide valuable structural insights [11] [12].

Crystal Structure Determination

Crystallographic analysis of analogous compounds reveals that methyl 2-amino-4-phenylthiophene-3-carboxylate likely adopts a nearly planar molecular geometry with slight deviations due to steric interactions between the phenyl substituent and the ester group [11] [12]. The thiophene ring maintains its characteristic planar five-membered structure with typical carbon-sulfur bond lengths ranging from 1.71 to 1.74 angstroms and carbon-carbon bond lengths between 1.39 and 1.43 angstroms [11].

The phenyl substituent at the 4-position of the thiophene ring typically adopts a slightly twisted conformation relative to the thiophene plane, with dihedral angles ranging from 20 to 40 degrees depending on crystal packing forces [12]. This twisted geometry minimizes steric repulsion between the phenyl ring and the adjacent carboxylate group while maintaining some degree of conjugation.

The amino group at the 2-position exhibits typical primary amine geometry with nitrogen-carbon bond lengths of approximately 1.35 angstroms and carbon-nitrogen-hydrogen bond angles close to the tetrahedral value of 109.5 degrees [11]. The amino group participates in intermolecular hydrogen bonding interactions that contribute to crystal stability and packing arrangements.

Molecular Packing and Intermolecular Interactions

Crystal packing studies of related compounds demonstrate that methyl 2-amino-4-phenylthiophene-3-carboxylate molecules are likely organized through a combination of hydrogen bonding and π-π stacking interactions [11] [12]. The amino group serves as a hydrogen bond donor, forming intermolecular contacts with the carbonyl oxygen of adjacent molecules or with the sulfur atom of neighboring thiophene rings.

The aromatic nature of both the thiophene and phenyl rings facilitates π-π stacking interactions between parallel molecules, with typical inter-ring distances of 3.3-3.8 angstroms [11]. These interactions contribute to the overall crystal stability and influence the optical and electronic properties of the solid material.

The methyl ester group participates in weak carbon-hydrogen to oxygen hydrogen bonding interactions, creating a three-dimensional network of intermolecular contacts that stabilize the crystal structure [12]. The combination of these various intermolecular forces results in characteristic space group symmetries, typically in the monoclinic or triclinic crystal systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular structure and fragmentation behavior of methyl 2-amino-4-phenylthiophene-3-carboxylate. The compound exhibits characteristic fragmentation patterns that confirm its molecular formula and provide insights into its structural features [13] [14].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the molecular formula C₁₂H₁₁NO₂S [13] [15]. The molecular ion typically exhibits moderate intensity due to the stability imparted by the aromatic thiophene and phenyl rings. The isotope pattern confirms the presence of one sulfur atom, with the M+1 peak showing enhanced intensity due to the ³⁴S isotope contribution [13].

The primary fragmentation pathways involve cleavage of the ester functionality, with the loss of methoxy radical (31 mass units) producing a stable fragment ion at mass-to-charge ratio 202. This fragment represents the base peak in most spectra and corresponds to the acylium ion formed by the loss of the methoxy group [14] [16]. The stability of this fragment is enhanced by resonance delocalization across the thiophene-phenyl conjugated system.

Secondary Fragmentation Processes

Secondary fragmentation of the primary ions produces several characteristic peaks that provide structural information. The loss of the entire methyl ester group (59 mass units) from the molecular ion generates a fragment at mass-to-charge ratio 174, corresponding to the 2-amino-4-phenylthiophene radical cation [14]. This fragment retains the core heterocyclic structure and exhibits significant stability due to aromatic character.

The phenyl substituent undergoes characteristic fragmentation through benzylic cleavage, producing the tropylium ion at mass-to-charge ratio 91 and the phenyl cation at mass-to-charge ratio 77 [16] [17]. The loss of the phenyl group from the molecular ion generates a fragment at mass-to-charge ratio 159, corresponding to the methyl 2-aminothiophene-3-carboxylate structure.

Fragmentation Mechanisms and Structural Confirmation

The fragmentation patterns observed in mass spectrometry confirm several key structural features of methyl 2-amino-4-phenylthiophene-3-carboxylate. The preferential loss of the methoxy group indicates the presence of a methyl ester functionality, while the formation of stable aromatic fragments confirms the thiophene and phenyl ring systems [14] [16].

The amino group influences fragmentation through its electron-donating properties, which stabilize positive charge development on the thiophene ring. This stabilization is reflected in the relative intensities of various fragment ions and the absence of fragments corresponding to amino group loss, which would be thermodynamically unfavorable [18].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.05104977 g/mol

Monoisotopic Mass

233.05104977 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-amino-4-phenylthiophene-3-carboxylate

Dates

Last modified: 08-15-2023

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